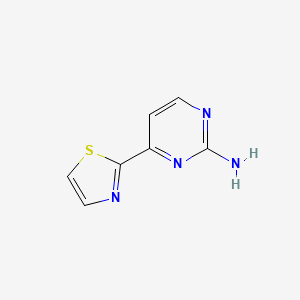

4-(1,3-噻唑-2-基)嘧啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(1,3-Thiazol-2-yl)pyrimidin-2-amine is a compound that belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

The synthesis of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine and its derivatives has been reported in several studies . For instance, one study detailed the discovery of a novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as highly potent and selective inhibitors of CDK4 and CDK6 .Molecular Structure Analysis

The molecular structure of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine can be confirmed by their physicochemical properties and spectroanalytical data such as NMR and IR .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine can be determined using various spectroscopic techniques. For instance, the compound’s NMR data provides information about its hydrogen and carbon atoms . Its IR data provides information about its functional groups .科学研究应用

Anti-inflammatory and Analgesic Activities

Thiazole derivatives have been reported to exhibit anti-inflammatory and analgesic properties. Compounds with a thiazolylamino component have shown promising results in reducing inflammation and pain, which could be extrapolated to the compound .

Antibacterial Activity

The complexation of thiazole derivatives with peptides has shown emergent antibacterial activity. This suggests potential use in developing new antibacterial agents .

Antiviral Agents

Thiazole compounds have been part of the structure of several antiviral agents, such as ribavirin. This indicates that 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine could be explored for its antiviral capabilities .

Antioxidant Properties

Thiazole derivatives have been synthesized and evaluated for their antioxidant properties. Some have shown potent activity, suggesting that similar structures could be effective antioxidants .

Anticancer Medicines

The thiazole nucleus is present in several clinically used anticancer medicines. This highlights the potential for 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine to be investigated for its anticancer properties .

Biologically Active Scaffold

Thiazole rings serve as biologically active scaffolds in various medicinal compounds. They have been found to exhibit a range of activities, including lower activity against certain strains of bacteria .

安全和危害

4-(1,3-Thiazol-2-yl)pyrimidin-2-amine is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include using the compound only outdoors or in a well-ventilated area, avoiding breathing dust, washing all exposed external body areas thoroughly after handling, and wearing protective gloves, clothing, eye protection, and face protection .

未来方向

The future directions for 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine research could involve further exploration of its potential as a CDK4 and CDK6 inhibitor . This could lead to the development of new anticancer drugs . Additionally, the compound’s antimicrobial and antiproliferative properties could be explored further .

作用机制

Target of Action

The primary target of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine is Biotin Carboxylase , an enzyme found in Escherichia coli (strain K12) . This compound also exhibits potent inhibitor activities against Cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6) .

Mode of Action

The compound interacts with its targets, leading to significant changes in their function. For instance, it exhibits potent inhibitory activity against CDK2, a serine/threonine protein kinase . The compound’s interaction with CDK2 reduces the phosphorylation of retinoblastoma at Thr821 .

Biochemical Pathways

The affected pathways are primarily related to the function of the targets. In the case of CDK2, the compound’s action leads to cell cycle arrest at the S and G2/M phases . This is a result of the compound’s interaction with CDK2, which plays a crucial role in cell cycle regulation .

Result of Action

The molecular and cellular effects of the compound’s action are quite significant. For instance, it has been found to induce apoptosis in ovarian cancer cells . Additionally, it displays sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .

属性

IUPAC Name |

4-(1,3-thiazol-2-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c8-7-10-2-1-5(11-7)6-9-3-4-12-6/h1-4H,(H2,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOUDRQLSINHSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C2=NC=CS2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399698 |

Source

|

| Record name | 4-(1,3-thiazol-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874830-88-3 |

Source

|

| Record name | 4-(1,3-thiazol-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B1307502.png)

![(Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1307507.png)

![3-({(E)-[1-(allyloxy)-2-naphthyl]methylidene}amino)-2-amino-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1307512.png)

![4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B1307527.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)